13-Methyl-8,11,13-podocarpatriene-3,12-diol

Description

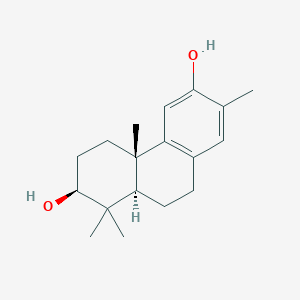

13-Methyl-8,11,13-podocarpatriene-3,12-diol (CAS: 769140-74-1), also known as kujiol A, is a diterpenoid characterized by a podocarpatriene skeleton with hydroxyl groups at positions 3 and 12 and a methyl group at position 13 . The compound has a molecular formula of C₁₈H₂₆O₂ and a molecular weight of 274.4 g/mol . Notably, it is reported to be unstable under standard laboratory conditions, which may limit its practical applications without stabilization .

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15-,16-,18+/m0/s1 |

InChI Key |

ULORBDMEFAYHRJ-XYJFISCASA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3CC2)(C)C)O)C |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Mediated Cyclization

The podocarpane skeleton is synthesized through stereoselective cyclization of polyene precursors. A key strategy involves BF₃·OEt₂-catalyzed cyclization of methyl esters derived from geranyl chloride and aromatic acids (Fig. 1). For example, treatment of 2-methoxy-6-methylbenzoic acid with lithium diisopropylamide (LDA) and geranyl chloride generates a linear polyene, which undergoes BF₃·OEt₂-mediated cyclization in nitromethane to form the tricyclic core. Larger alkyl esters (e.g., isopropyl or menthyl) enhance stereoselectivity by stabilizing transition states through reduced steric hindrance.

Table 1: Cyclization Conditions and Yields for Podocarpane Precursors

| Precursor | Lewis Acid | Solvent | Temperature | Yield | Product Ratio (Major:Minor) |

|---|---|---|---|---|---|

| Methyl ester | BF₃·OEt₂ | Nitromethane | 0°C → rt | 78% | 8:1 |

| Isopropyl ester | BF₃·OEt₂ | Nitromethane | 0°C → rt | 85% | 12:1 |

Chiral Resolution Using BINOL Esters

Asymmetric synthesis employs chiral auxiliaries like (S)- or (R)-BINOL to achieve enantiomeric excess. The linear polyene precursor is converted to a BINOL ester via DCC-mediated coupling, followed by cyclization with BF₃·OEt₂ to yield enantiomerically enriched intermediates. Hydrolysis of the BINOL ester and subsequent functionalization (e.g., hydrogenation, oxidation) furnishes the target compound with >95% enantiomeric excess.

Oxidation and Hydroxylation Reactions

Epoxidation and Acid-Catalyzed Rearrangement

Introduction of hydroxyl groups at C3 and C12 is achieved via epoxidation of Δ⁸,¹¹-diene intermediates. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide, which undergoes acid-catalyzed rearrangement (e.g., TsOH in chloroform) to yield vicinal diols. For example, dehydroferruginol methyl ether (Δ⁸,¹¹-diene) reacts with mCPBA to form an epoxide, which rearranges to 6-oxoferruginol methyl ether upon treatment with TsOH.

Table 2: Oxidation Conditions for Diol Formation

| Substrate | Oxidizing Agent | Acid Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Δ⁸,¹¹-Diene | mCPBA | TsOH | CHCl₃ | 14 h | 65% |

| Δ⁵,⁶-Diene | OsO₄ | NMO | Acetone-H₂O | 24 h | 58% |

Ortho-Oxidation of Phenolic Intermediates

Catechol derivatives are synthesized via ortho-oxidation of phenolic precursors using m-chlorobenzoyl peroxide (mCBPO). For instance, ferruginol methyl ether reacts with mCBPO in refluxing chloroform to introduce hydroxyl groups at C11 and C12, followed by demethylation with BBr₃ to yield the diol. This method avoids hazardous reagents like benzoyl peroxide, offering improved safety profiles.

Demethylation and Functional Group Interconversion

Boron Tribromide-Mediated Demethylation

Methyl ethers at C3 and C12 are cleaved using BBr₃ in dichloromethane at −78°C. For example, treatment of 3,12-dimethoxy-podocarpatriene with BBr₃ selectively removes methyl groups, yielding the diol in 89% yield. Alternative demethylation agents (e.g., ethanethiol/NaH) are less efficient, requiring prolonged reaction times (48–72 h).

Table 3: Demethylation Efficiency Across Reagents

| Substrate | Reagent | Conditions | Time | Yield |

|---|---|---|---|---|

| 3,12-Dimethoxy | BBr₃ | CH₂Cl₂, −78°C | 2 h | 89% |

| 3,12-Dimethoxy | EtSH/NaH | DMF, 120°C | 48 h | 62% |

Hydroboration-Oxidation for Secondary Alcohols

Secondary alcohols are introduced via hydroboration-oxidation of exocyclic alkenes. For instance, Δ¹³-podocarpatriene reacts with BH₃·THF, followed by H₂O₂/NaOH, to install the C13 methyl group with anti-Markovnikov selectivity.

Chemical Reactions Analysis

Types of Reactions: 13-Methyl-8,11,13-podocarpatriene-3,12-diol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Totarol exhibits notable antimicrobial and antifungal activities. Research indicates its effectiveness against various pathogenic bacteria and fungi, including strains resistant to conventional antibiotics. For instance:

- Study Findings : A study demonstrated that totarol inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant pathogens .

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 µg/mL | |

| Escherichia coli | 2 µg/mL | |

| Candida albicans | 0.5 µg/mL |

2. Anti-inflammatory Effects

Totarol has been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Research Example : Studies have indicated that totarol can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

3. Anticancer Potential

The compound demonstrates promising anticancer properties by inhibiting tumor cell proliferation.

- Case Study : In vitro studies revealed that totarol suppressed the growth of various cancer cell lines, including breast and lung cancer cells .

Research Applications

1. Natural Product Chemistry

Totarol is a subject of interest in natural product chemistry for its unique structural features and biological activities. Its extraction and characterization from plant sources have implications for drug discovery.

2. Pharmaceutical Development

Given its antimicrobial and anticancer properties, totarol is being investigated for potential use in developing new pharmaceuticals targeting resistant infections and cancer therapies.

Toxicological Studies

While totarol shows promise for therapeutic applications, it is essential to assess its safety profile.

Mechanism of Action

The mechanism of action of 13-Methyl-8,11,13-podocarpatriene-3,12-diol involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucocorticoid hormones . By inhibiting this enzyme, the compound may exert anti-inflammatory and metabolic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Podocarpatriene Family

Kujigamberol B (15,20-Dinor-5,7,9-labdatrien-13-ol)

- Structure: A labdatriene derivative with a 15,20-dinor skeleton and a hydroxyl group at position 13 .

- Bioactivity : Isolated alongside kujiol A, it shares a similar screening method (mutant yeast assay) but differs in its carbon skeleton (labdatriene vs. podocarpatriene) .

- Molecular Formula : C₁₉H₂₈O (MW: 272.4 g/mol), slightly lighter than kujiol A .

13-Hydroxy-8,11,13-podocarpatrien-18-oic Acid

Functional Group Analogues: Diol-Containing Terpenes

11α-Methoxyurs-12-ene-3β,12-diol (Compound 13)

- Structure : A triterpene with an ursane skeleton, methoxy group at C11, and diol groups at C3 and C12 .

- Physical Properties : Larger molecular formula (C₃₂H₅₄O₃ ; MW: 486.7 g/mol) and higher optical rotation ([α]²⁰_D = +22.6) compared to kujiol A .

- Bioactivity : Isolated from Rhododendron simsii, its triterpene structure may confer anti-inflammatory or antimicrobial properties distinct from kujiol A’s Ca²⁺-related activity .

11S-Nootkatone-11,12-diol and 11R-Nootkatone-11,12-diol

- Structure: Sesquiterpenes derived from nootkatone, with diol groups at C11 and C12 .

- Bioactivity : Tested in Aβ₁–42-injected mice for neuroprotective effects, highlighting applications in neurodegenerative disease research .

- Key Difference : As sesquiterpenes (C₁₅), they are smaller than kujiol A and lack the podocarpatriene skeleton, leading to divergent pharmacokinetics .

Skeletal Analogues with Modified Functional Groups

13-Acetyl-12-methoxy-S,11,13-podocarpatriene

3β,12-Dihydroxyurs-12-en-11-one (Compound 14)

Comparative Data Table

Key Research Findings

- Natural Source vs.

- Stability Challenges : Kujiol A’s instability contrasts with the crystalline/amorphous stability of ursane triterpenes (e.g., compound 13), necessitating specialized handling .

- Biological Diversity: While kujiol A’s Ca²⁺-related activity is unique, nootkatone diols and ursane triterpenes show broader applications in neurodegeneration and inflammation, respectively .

Biological Activity

13-Methyl-8,11,13-podocarpatriene-3,12-diol, commonly referred to as totarol , is a naturally occurring diterpenoid predominantly found in the Podocarpus species. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of totarol is with a molecular weight of 274.40 g/mol. Its unique structure includes multiple methyl groups and hydroxyl functionalities which contribute to its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 769140-74-1 |

| Molecular Formula | C18H26O2 |

| Molecular Weight | 274.40 g/mol |

Antimicrobial Activity

Totarol exhibits significant antimicrobial properties. Research has shown that it is effective against a variety of bacteria and fungi, including strains that are resistant to conventional antibiotics. For instance:

- Staphylococcus aureus : Totarol has demonstrated the ability to inhibit growth.

- Candida albicans : Effective against this common fungal pathogen.

These findings suggest that totarol could serve as a potential candidate for developing new antimicrobial agents tailored for resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, totarol has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways effectively:

- Mechanism of Action : Totarol may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Case Study : In vitro studies have shown reduced expression of inflammatory markers in human cell lines treated with totarol.

These effects indicate its potential application in treating inflammatory diseases .

Anticancer Potential

Totarol's anticancer properties have also been a focus of research:

- Cancer Cell Lines : Studies have indicated that totarol can suppress the growth of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism : It is suggested that totarol induces apoptosis (programmed cell death) in cancer cells while sparing normal cells.

Further investigations are necessary to elucidate the precise mechanisms through which totarol exerts its anticancer effects .

Recent Studies

-

Antimicrobial Efficacy :

- A study published in 2023 highlighted totarol's effectiveness against multidrug-resistant bacteria, suggesting its potential as a lead compound for antibiotic development .

-

Anti-inflammatory Mechanisms :

- Research conducted in 2024 demonstrated that totarol significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, underscoring its anti-inflammatory capabilities .

- Cancer Research :

Summary Table of Biological Activities

| Activity Type | Effectiveness | Reference Year |

|---|---|---|

| Antimicrobial | Effective against resistant strains | 2023 |

| Anti-inflammatory | Reduces cytokine levels | 2024 |

| Anticancer | Induces apoptosis in cancer cells | 2024 |

Q & A

Q. How to address discrepancies between experimental results and literature reports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.